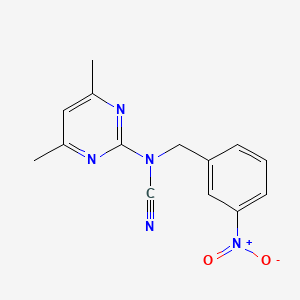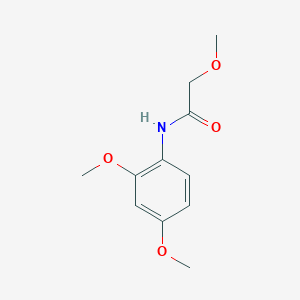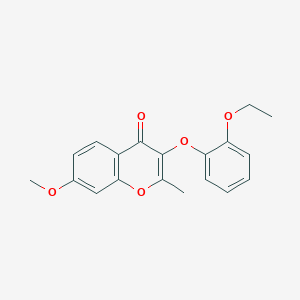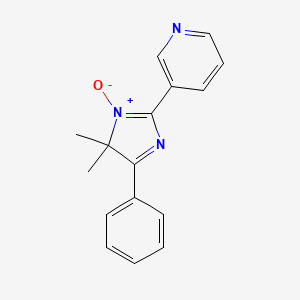![molecular formula C17H24N2O3S2 B5747100 ETHYL 2-({[(2,2-DIMETHYLPROPANOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B5747100.png)
ETHYL 2-({[(2,2-DIMETHYLPROPANOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-({[(2,2-DIMETHYLPROPANOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with the molecular formula C17H24N2O3S2 and a molecular weight of 368.52 g/mol . This compound is part of a class of chemicals known for their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({[(2,2-DIMETHYLPROPANOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the core benzothiophene structure. The process includes the following steps:
Formation of Benzothiophene Core: The benzothiophene core is synthesized through a cyclization reaction involving a thiophene derivative and an appropriate cyclizing agent.
Introduction of Functional Groups:
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({[(2,2-DIMETHYLPROPANOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted benzothiophenes .
Scientific Research Applications
ETHYL 2-({[(2,2-DIMETHYLPROPANOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 2-({[(2,2-DIMETHYLPROPANOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Receptors: Interact with cellular receptors, altering their signaling pathways.
Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
ETHYL 2-({[(2,2-DIMETHYLPROPANOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:
ETHYL 2-[(2,2-DIMETHYLPROPANOYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE: Similar structure but with different substituents on the thiophene ring.
ETHYL 2-[(2,2-DIMETHYLPROPANOYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE: Contains a cyclopentane ring fused to the thiophene ring.
METHYL 2-{[({2,2,2-TRICHLORO-1-[(2,2-DIMETHYLPROPANOYL)AMINO]ETHYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE: Different ester group and additional substituents.
Properties
IUPAC Name |
ethyl 2-(2,2-dimethylpropanoylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S2/c1-5-22-14(20)12-10-8-6-7-9-11(10)24-13(12)18-16(23)19-15(21)17(2,3)4/h5-9H2,1-4H3,(H2,18,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPFLYOXHAUFPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-chloro-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5747029.png)

![4-[5-(4-propylphenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5747039.png)

![3-nitro-4-(1-piperidinyl)benzaldehyde [4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5747048.png)
![3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5747055.png)
![N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5747063.png)
![1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-thiophen-2-ylethanone](/img/structure/B5747077.png)
![methyl 4-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B5747079.png)

![6-ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5747097.png)
![1-[(3-Chloro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B5747110.png)
